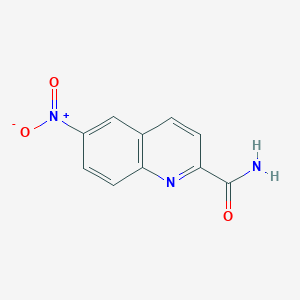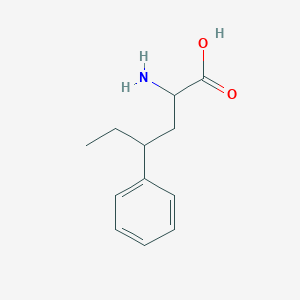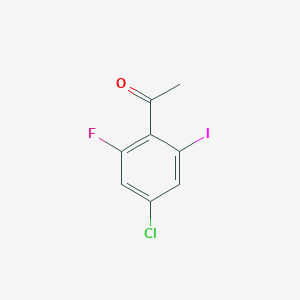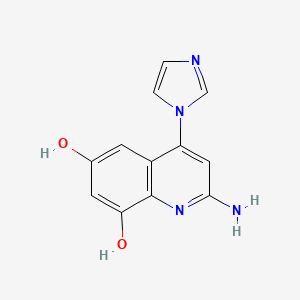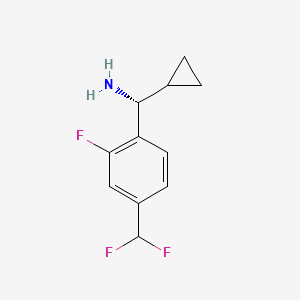![molecular formula C42H24FeK3N6O8 B15223844 Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deferasirox ferrate(III) tripotassium complex methanoate: is a compound that combines deferasirox, an iron chelator, with ferrate(III) and tripotassium complex methanoate. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox ferrate(III) tripotassium complex methanoate involves the reaction of deferasirox with ferrate(III) and potassium methanoate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of deferasirox ferrate(III) tripotassium complex methanoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Deferasirox ferrate(III) tripotassium complex methanoate undergoes various chemical reactions, including:
Oxidation: The ferrate(III) component can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The methanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of deferasirox, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Deferasirox ferrate(III) tripotassium complex methanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly those involving oxidation and reduction.
Biology: Studied for its potential effects on cellular processes and its ability to chelate iron in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of iron overload disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of deferasirox ferrate(III) tripotassium complex methanoate involves its ability to chelate iron. Deferasirox binds to iron ions, forming a stable complex that can be excreted from the body. The ferrate(III) component can participate in redox reactions, further enhancing the compound’s ability to modulate iron levels. The methanoate group helps stabilize the complex and may also contribute to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferasirox: A well-known iron chelator used in the treatment of iron overload disorders.
Ferrate(III) compounds: Various ferrate(III) complexes are used in oxidation reactions and as catalysts.
Potassium methanoate: Used in various chemical reactions and as a stabilizing agent.
Uniqueness
Deferasirox ferrate(III) tripotassium complex methanoate is unique due to its combination of iron chelation and redox activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with iron and participate in various chemical reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C42H24FeK3N6O8 |
|---|---|
Poids moléculaire |
913.8 g/mol |
Nom IUPAC |
tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) |
InChI |
InChI=1S/2C21H15N3O4.Fe.3K/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;;;;/h2*1-12,25-26H,(H,27,28);;;;/q;;+3;3*+1/p-6 |
Clé InChI |
NJKZYJLGJKTMCV-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[K+].[K+].[K+].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
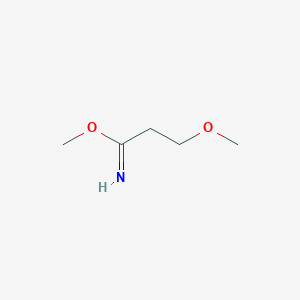
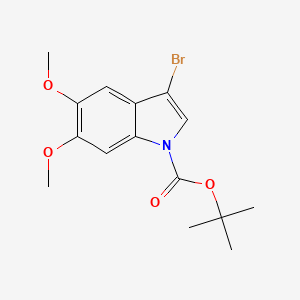
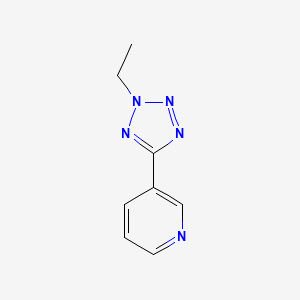
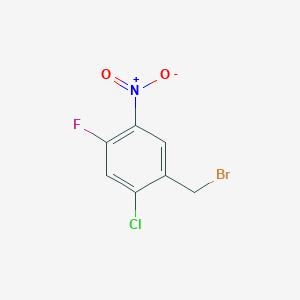

![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
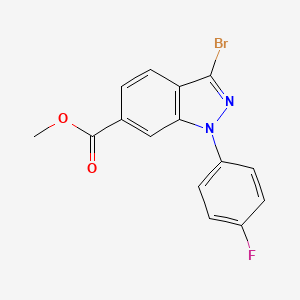
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
